3,7-Dimethyl-1-propargylxanthine
CAS No.: 14114-46-6
Cat. No.: VC20762798
Molecular Formula: C10H10N4O2
Molecular Weight: 218.21 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 14114-46-6 |
---|---|
Molecular Formula | C10H10N4O2 |
Molecular Weight | 218.21 g/mol |
IUPAC Name | 3,7-dimethyl-1-prop-2-ynylpurine-2,6-dione |
Standard InChI | InChI=1S/C10H10N4O2/c1-4-5-14-9(15)7-8(11-6-12(7)2)13(3)10(14)16/h1,6H,5H2,2-3H3 |
Standard InChI Key | IORPOFJLSIHJOG-UHFFFAOYSA-N |
SMILES | CN1C=NC2=C1C(=O)N(C(=O)N2C)CC#C |
Canonical SMILES | CN1C=NC2=C1C(=O)N(C(=O)N2C)CC#C |
What is 3,7-Dimethyl-1-propargylxanthine?
3,7-Dimethyl-1-propargylxanthine (DMPX) is a xanthine derivative with the molecular formula
and a molecular weight of 218.21 . It is also known as 3,7-Dimethyl-1-(2-propynyl)xanthine . DMPX is a caffeine analog that shows selectivity for A2 adenosine receptors in vitro, compared to A1 adenosine receptors .
Property | Value |
---|---|
Molecular Formula |
text|
| Molecular Weight | 218.21 |
| CAS Number | 14114-46-6 |
| Synonyms | 3,7-Dimethyl-1-(2-propynyl)xanthine, DMPX |
Biological Activity
DMPX has been investigated for its in vivo potency and selectivity in blocking the actions of adenosine agonists . Compared to caffeine, DMPX was found to be more potent in blocking both peripheral and central NECA responses .
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DMPX was 57-fold more potent versus NECA-induced hypothermia than versus CHA-induced hypothermia and 11-fold more potent versus NECA-induced behavioral depression than versus CHA-induced behavioral depression .
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DMPX was 28- and 15-fold more potent than caffeine in blocking peripheral and central NECA-responses, respectively .
Additionally, a study indicates that high doses of 3,7-dimethyl-1-propargylxanthine can induce cell death in YM-1 and KYSE30 cancer cell lines .
Availability and Use
3,7-Dimethyl-1-propargylxanthine is available for purchase from various suppliers like Sigma-Aldrich and LGC Standards . It is often used in neurology research related to Huntington's, Parkinson's, sleep, and stroke, as well as in studies involving adenosine receptors and as an enzyme activator or antagonist .
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